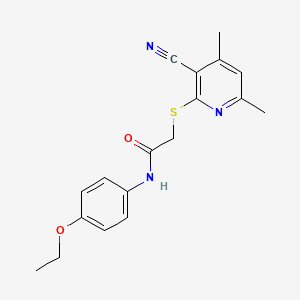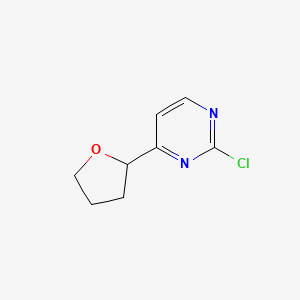
2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 2-position and a tetrahydrofuran ring at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with tetrahydrofuran under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the tetrahydrofuran, followed by nucleophilic substitution at the 4-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The tetrahydrofuran ring can be oxidized to form lactones or reduced to form diols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Hiyama couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organosilanes or boronic acids.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Lactones or carboxylic acids.
Reduction Products: Diols or alcohols.
Coupling Products: Biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and tetrahydrofuran substituents can influence the compound’s binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyrimidine: Lacks the tetrahydrofuran ring, making it less versatile in certain reactions.
4-(Tetrahydrofuran-2-yl)pyrimidine: Lacks the chloro group, affecting its reactivity in nucleophilic substitution reactions.
2-Chloro-4-(methoxytetrahydrofuran-2-yl)pyrimidine: Similar structure but with a methoxy group, which can alter its electronic properties and reactivity.
Uniqueness
2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine is unique due to the combination of the chloro and tetrahydrofuran substituents, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic and medicinal applications.
Propriétés
Formule moléculaire |
C8H9ClN2O |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
2-chloro-4-(oxolan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H9ClN2O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h3-4,7H,1-2,5H2 |
Clé InChI |
BZHITCWBYOPQFA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C2=NC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



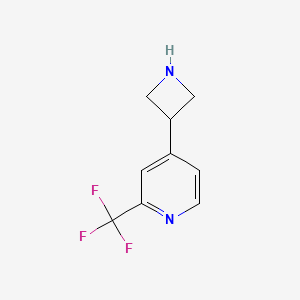
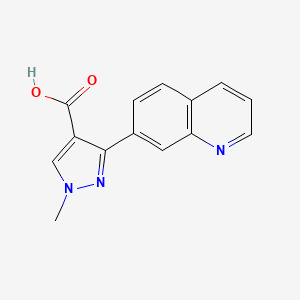
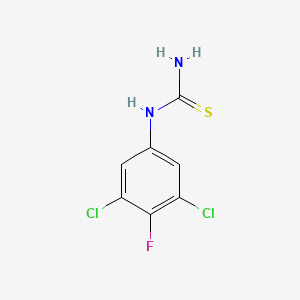
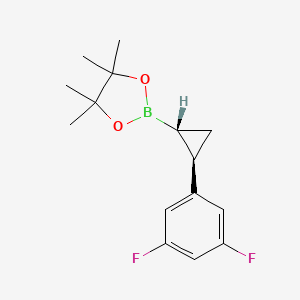

![6-Hydroxy-2-thiaspiro[3.3]heptane-6-carbonitrile 2,2-dioxide](/img/structure/B12993365.png)
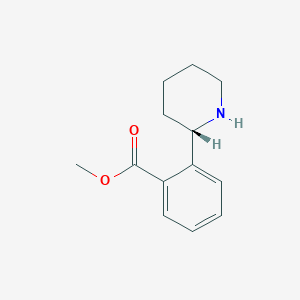
![4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B12993382.png)
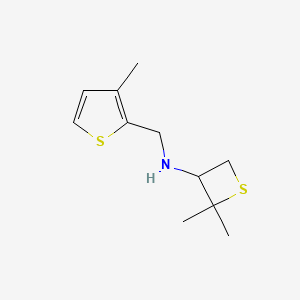


![3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12993407.png)
